[3-(2-Fluoro-phenyl)-propyl]-methyl-amine
Description
[3-(2-Fluoro-phenyl)-propyl]-methyl-amine is a secondary amine characterized by a fluorinated aromatic ring attached to a three-carbon propyl chain terminated by a methylamine group. This compound is of interest in medicinal chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 |
InChI Key |
VVDGRRUXQHRMHF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-fluorophenylboronic acid with an appropriate alkylating agent (such as methyl iodide) under basic conditions. The reaction proceeds via a Suzuki-Miyaura coupling, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., potassium carbonate or sodium hydroxide) as a catalyst. The temperature and reaction time may vary depending on the specific conditions.
Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction parameters ensures high yields and purity.
Chemical Reactions Analysis
Types of Reactions: “[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” can undergo various chemical transformations, including:
Substitution Reactions: It reacts with alkali metal fluoride in the presence of a phase transfer catalyst to form the desired product .
- Alkylating agents (e.g., methyl iodide)
- Organic solvents (e.g., tetrahydrofuran, dimethylformamide)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Palladium catalysts
Scientific Research Applications
“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” finds applications in:
Chemistry: As a building block for the synthesis of biologically active biphenyls .
Biology and Medicine: Its derivatives may serve as potential ligands or pharmacophores.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the aromatic ring significantly impacts molecular properties. Key comparisons include:
2-Fluoro vs. 4-Fluoro Isomers
- [3-(4-Fluorophenoxy)propyl]methylamine (): The 4-fluoro isomer exhibits weaker electron-withdrawing (-I) effects compared to the 2-fluoro analog due to reduced resonance (+R) contributions. This positional difference may reduce dipole moments and alter binding pocket interactions in biological targets .
- Impact on logP : The 2-fluoro substitution in the target compound likely results in slightly lower lipophilicity (~1.8 estimated) compared to the 4-fluoro isomer (~2.0), as ortho-substituents can hinder solvation.
Halogen Substitution: Fluoro vs. Chloro
- [3-(2-Chlorophenoxy)propyl]methylamine (): Chlorine's larger atomic radius and stronger -I effect increase logP (estimated ~2.5) and steric bulk compared to fluorine.
Aromatic Group Modifications
Replacing the phenyl ring with heterocycles or extended aromatic systems alters electronic and steric profiles:
Pyridyloxy Derivatives
- (3-(5-Fluoro-5-methylpyridyloxy))propyl)methylamine (): The pyridine ring introduces a basic nitrogen, increasing water solubility. However, the 5-fluoro-5-methyl substitution may sterically hinder interactions with flat binding sites (e.g., enzyme active sites) compared to the planar phenyl ring in the target compound .
Benzoimidazole Analogs
- However, the bulkier heterocycle may reduce blood-brain barrier penetration compared to the target's simpler phenyl group .
Amine Group Variations
Modifications to the amine moiety influence basicity and pharmacokinetics:
Methylamine vs. Piperidine Derivatives
- In contrast, the target's methylamine group offers simpler synthetic accessibility and lower molecular weight .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
| Compound | logP (Predicted) | Molecular Weight | Aromatic Substituent | Amine Group |
|---|---|---|---|---|
| [3-(2-Fluoro-phenyl)-propyl]-methyl-amine | 1.8 | 181.23 | 2-Fluoro-phenyl | Methylamine |
| [3-(4-Fluorophenoxy)propyl]methylamine | 2.0 | 197.23 | 4-Fluoro-phenoxy | Methylamine |
| [3-(2-Chlorophenoxy)propyl]methylamine | 2.5 | 213.69 | 2-Chloro-phenoxy | Methylamine |
| [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine | 1.46 | 189.26 | Benzoimidazolyl | Methylamine |
Table 2: Metabolic Stability Insights
| Substituent | Position | Metabolic Pathway | Stability Ranking |
|---|---|---|---|
| Fluoro | 2 | CYP450-mediated defluorination | High |
| Chloro | 2 | Oxidative dechlorination | Moderate |
| Methoxy | 4 | O-Demethylation | Low |
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